molecular formula C19H30N2OS B5224389 N-[1-(PROPAN-2-YL)PIPERIDIN-4-YL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE

N-[1-(PROPAN-2-YL)PIPERIDIN-4-YL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B5224389
M. Wt: 334.5 g/mol
InChI Key: UIVYWRWLGHEBRO-UHFFFAOYSA-N
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Description

N-[1-(PROPAN-2-YL)PIPERIDIN-4-YL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a piperidine ring and a cyclooctathiophene core

Properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2OS/c1-14(2)21-11-9-16(10-12-21)20-19(22)18-13-15-7-5-3-4-6-8-17(15)23-18/h13-14,16H,3-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVYWRWLGHEBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC3=C(S2)CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(PROPAN-2-YL)PIPERIDIN-4-YL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving amines and aldehydes under acidic or basic conditions.

    Construction of the Cyclooctathiophene Core: This step involves the formation of the thiophene ring, which can be achieved through the cyclization of sulfur-containing precursors.

    Coupling Reactions: The final step involves coupling the piperidine ring with the cyclooctathiophene core using amide bond formation reactions, typically employing reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-(PROPAN-2-YL)PIPERIDIN-4-YL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders due to the presence of the piperidine ring.

    Materials Science: The thiophene core can be utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its complex structure.

Mechanism of Action

The mechanism of action of N-[1-(PROPAN-2-YL)PIPERIDIN-4-YL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene core can participate in electron transfer processes. These interactions can modulate various biological pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring, exhibit various biological activities.

    Thiophene Derivatives: Compounds like polythiophene and thiophene-based drugs are known for their electronic properties and medicinal applications.

Uniqueness

N-[1-(PROPAN-2-YL)PIPERIDIN-4-YL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE is unique due to the combination of the piperidine ring and the cyclooctathiophene core, which imparts both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications.

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